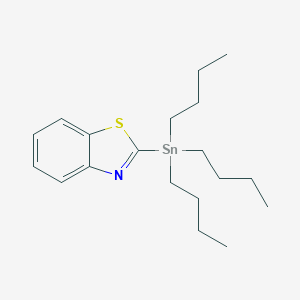

2-Tributylstannylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1,3-benzothiazol-2-yl(tributyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXRSCVOWFUPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396069 | |

| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105445-58-7 | |

| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the 1H and 13C NMR Data for 2-tributylstannylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data for 2-tributylstannylbenzothiazole. Due to the absence of experimentally recorded spectra in the current literature, this guide offers predicted chemical shifts based on the analysis of analogous compounds and established NMR principles. It also includes a plausible experimental protocol for the synthesis of the title compound.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the known NMR data for benzothiazole and various tributyltin compounds.[1][2][3][4][5][6]

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-7 (Benzothiazole) | 7.8 - 8.1 | Multiplet | 2H |

| H-5, H-6 (Benzothiazole) | 7.3 - 7.5 | Multiplet | 2H |

| α-CH2 (Tributylstannyl) | 1.1 - 1.3 | Triplet | 6H |

| β-CH2 (Tributylstannyl) | 1.5 - 1.7 | Sextet | 6H |

| γ-CH2 (Tributylstannyl) | 1.3 - 1.5 | Sextet | 6H |

| δ-CH3 (Tributylstannyl) | 0.8 - 1.0 | Triplet | 9H |

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Benzothiazole) | 165 - 175 |

| C-4 (Benzothiazole) | 125 - 127 |

| C-5 (Benzothiazole) | 124 - 126 |

| C-6 (Benzothiazole) | 122 - 124 |

| C-7 (Benzothiazole) | 121 - 123 |

| C-8 (Benzothiazole) | 152 - 154 |

| C-9 (Benzothiazole) | 134 - 136 |

| α-CH2 (Tributylstannyl) | 10 - 12 |

| β-CH2 (Tributylstannyl) | 29 - 31 |

| γ-CH2 (Tributylstannyl) | 27 - 29 |

| δ-CH3 (Tributylstannyl) | 13 - 15 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the lithiation of benzothiazole followed by quenching with tributyltin chloride. This method is a common approach for the synthesis of organostannanes from heterocyclic compounds.[7][8][9][10]

Materials:

-

Benzothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of benzothiazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation at the 2-position.

-

Tributyltin chloride (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

NMR Spectroscopy

The 1H and 13C NMR spectra of the purified product would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H and 100 MHz for 13C). Deuterated chloroform (CDCl3) would be a suitable solvent, with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Visualization of NMR Data Logic

The following diagram illustrates the logical relationship between the structural components of this compound and their expected NMR spectral regions.

Caption: Predicted NMR spectral regions for this compound.

References

- 1. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Benzothiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mass Spectrometry Analysis of 2-Tributylstannylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-tributylstannylbenzothiazole, an organotin compound of interest in various research and development fields. This document outlines detailed experimental protocols, data presentation, and visual representations of analytical workflows and fragmentation pathways to facilitate a deeper understanding of its characterization.

Introduction

This compound is an organometallic compound containing a benzothiazole moiety linked to a tributyltin group. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds.[1] This guide will explore the common mass spectrometric approaches, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Experimental Protocols

The choice between LC-MS/MS and GC-MS often depends on the sample matrix, volatility of the analyte, and the desired sensitivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is often preferred for the analysis of organotin compounds due to its simplified sample preparation and the ability to analyze less volatile compounds without derivatization.[2][3]

2.1.1. Sample Preparation (Acetonitrile Extraction)

-

Weigh 1 gram of the homogenized sample into a polypropylene centrifuge tube.

-

Add an appropriate internal standard, such as triphenyl phosphate (TPP).[2]

-

Add 10 mL of acetonitrile and shake the mixture vigorously for 1 minute.[2]

-

Centrifuge the sample at 5000 rpm for 5 minutes.[2]

-

Transfer 100 µL of the supernatant (extract) into an autosampler vial.[2]

-

Add 900 µL of water to the vial for a 10x dilution.[2]

-

The sample is now ready for LC-MS/MS analysis.

2.1.2. Instrumentation and Conditions

| Parameter | Setting |

| LC System | Shimadzu UFLCXR system or equivalent[2] |

| Column | Phenomenex Kinetex 2.6u C18 50x3mm or similar[2] |

| Column Temperature | 40°C[2] |

| Mobile Phase A | Water with 2% formic acid + 5 mM ammonium formate[2] |

| Mobile Phase B | Methanol with 2% formic acid + 5 mM ammonium formate[2] |

| Flow Rate | 800 µL/min[2] |

| Injection Volume | 20 - 50 µL[2] |

| MS System | AB SCIEX 4000 QTRAP® LC/MS/MS system or equivalent[2] |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of organotin compounds typically requires a derivatization step to increase the volatility of the analytes.[4][5]

2.2.1. Sample Preparation (Derivatization and Extraction)

-

Take a known volume or weight of the sample (e.g., 10 mL of a beverage sample).[6]

-

Add 5.0 mL of methanol and mix/degas in an ultrasonic bath for 10 minutes.[6]

-

Add 2 mL of acetate buffer and 200 µL of a derivatization reagent such as sodium tetraethylborate (NaBEt₄).[6]

-

Shake the sample and allow it to react for 30 minutes.[6]

-

Extract the derivatized compounds with 1 mL of hexane.[6]

-

The upper hexane layer is then transferred to an autosampler vial for GC-MS analysis.[6]

2.2.2. Instrumentation and Conditions

| Parameter | Setting |

| GC System | Agilent 7000 Series GC-MS/MS or equivalent[6] |

| Column | TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar[4] |

| Injector | Programmable Temperature Vaporizer (PTV)[4] |

| Oven Program | Initial 45°C (hold 2 min), ramp to 175°C at 55°C/min, then to 300°C at 35°C/min (hold 2 min)[4] |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min[7] |

| MS System | Triple Quadrupole Mass Spectrometer[4][6] |

| Ionization Source | Electron Ionization (EI) at 70 eV[4][7] |

| Ion Source Temp. | 250°C[4] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan[6][7] |

Data Presentation

The mass spectrum of this compound is characterized by the isotopic pattern of tin and the fragmentation of the tributyltin moiety. The expected major ions in the positive ion mode mass spectrum are summarized below. The exact m/z values will show a characteristic isotopic distribution due to the presence of multiple tin isotopes. For simplicity, the monoisotopic mass is presented.

| Ion Description | Proposed Structure | Calculated m/z (monoisotopic) |

| [M+H]⁺ (protonated molecule) | C₁₉H₃₂NSSn⁺ | 426.1 |

| [M - C₄H₉]⁺ (loss of a butyl group) | C₁₅H₂₂NSSn⁺ | 368.0 |

| [M - 2(C₄H₉)]⁺ (loss of two butyl groups) | C₁₁H₁₃NSSn⁺ | 311.0 |

| [M - 3(C₄H₉)]⁺ (loss of three butyl groups) | C₇H₄NSSn⁺ | 253.9 |

| [C₄H₉Sn]⁺ (tributyltin cation) | (C₄H₉)₃Sn⁺ | 291.1 |

| [Benzothiazole]⁺ | C₇H₅NS⁺ | 135.0 |

Mandatory Visualizations

Proposed Fragmentation Pathway

The fragmentation of organotin compounds in mass spectrometry is often characterized by the sequential loss of alkyl groups from the tin atom.[8] The following diagram illustrates a plausible fragmentation pathway for this compound under positive ion electrospray ionization.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound involves several key stages, from sample collection to data interpretation.

Caption: General workflow for the mass spectrometry analysis of this compound.

References

Physical and chemical properties of 2-tributylstannylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-tributylstannylbenzothiazole, a versatile organotin reagent with significant applications in organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon established principles of organotin chemistry and the known reactivity of related benzothiazole and tributylstannane derivatives to offer a robust predictive profile.

Core Properties and Data

While specific experimental values for this compound (CAS Registry Number: 105455-58-7) are not extensively reported, its physical and chemical characteristics can be inferred from analogous compounds and general principles of organic chemistry.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Notes |

| Molecular Formula | C₁₉H₃₁NSn | |

| Molecular Weight | 424.16 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar organotin compounds. |

| Boiling Point | > 200 °C at reduced pressure | Organotin compounds of this molecular weight typically have high boiling points and are often purified by vacuum distillation. |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dichloromethane). Insoluble in water. | Characteristic of organotin compounds. |

| Stability | Stable under inert atmosphere. Sensitive to strong acids and oxidizing agents. | The tin-carbon bond can be cleaved by electrophiles. |

Note: The data presented in Table 1 are estimations and should be used as a guideline. Experimental determination is recommended for precise values.

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

Materials:

-

Benzothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether or hexanes for workup

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with a solution of benzothiazole in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the 2-lithiated benzothiazole can be monitored by the color change of the solution.

-

Stannylation: Tributyltin chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether or hexanes. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Diagram 1: Synthesis of this compound

Stability and Storage of 2-Tributylstannylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for 2-tributylstannylbenzothiazole. Due to the absence of specific, long-term stability studies on this particular compound in publicly available literature, this guide synthesizes information on the stability of the core chemical moieties: the organotin group (tributyltin) and the benzothiazole ring system. The recommendations provided are therefore based on established principles of organic and organometallic chemistry.

Core Concepts of Stability

The stability of this compound is influenced by several factors, including temperature, light, moisture, and atmospheric oxygen. The primary modes of degradation are likely to involve the cleavage of the carbon-tin bond and the degradation of the benzothiazole ring.

Organotin Moiety: Tributyltin (TBT) compounds are known to be susceptible to degradation over time, particularly in aqueous environments and when exposed to higher temperatures. Tetraorganotins are generally stable, but can be metabolized or slowly decompose to more toxic triorganotin compounds. Degradation of organotins can be accelerated by sunlight and higher temperatures, with microbial degradation also playing a role.

Benzothiazole Moiety: The benzothiazole ring itself is relatively stable but can be degraded under certain conditions. Studies have shown that it can undergo microbial degradation and decomposition through advanced oxidation processes involving hydroxyl and sulfate radicals. Degradation pathways can involve hydroxylation and ring-opening.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the general handling of organotin compounds:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Minimizes the rate of potential degradation reactions. Studies on tributyltin show stability for extended periods at -20°C. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and moisture-induced hydrolysis of the tin-carbon bond. |

| Light | Amber vial or dark container | Prevents photodegradation of both the organotin and benzothiazole moieties. |

| Container | Tightly sealed, chemically resistant glass (e.g., borosilicate) | Prevents contamination and reaction with container materials. |

| Moisture | Anhydrous conditions | Minimizes hydrolysis of the tributylstannyl group. |

Experimental Protocols

The following are proposed experimental protocols for assessing the stability of this compound. These are generalized methods and may require optimization for specific laboratory conditions.

Protocol 1: Thermal Stability Assessment

Objective: To determine the rate of degradation of this compound at various temperatures.

Methodology:

-

Prepare solutions of this compound in a suitable anhydrous organic solvent (e.g., dioxane, toluene) at a known concentration.

-

Aliquot the solution into multiple amber glass vials, purge with an inert gas, and seal tightly.

-

Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

-

At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each temperature set.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound. A mass spectrometry (MS) detector can be used to identify degradation products.

-

Calculate the percentage of the parent compound remaining at each time point and temperature.

Protocol 2: Photostability Assessment

Objective: To evaluate the effect of light exposure on the stability of this compound.

Methodology:

-

Prepare two sets of solutions of the compound in a suitable solvent as described in Protocol 1.

-

Wrap one set of vials in aluminum foil to serve as the dark control.

-

Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a specified wattage and wavelength).

-

Maintain both sets at a constant, controlled temperature.

-

At defined time intervals, analyze samples from both the exposed and control sets by HPLC-UV/MS.

-

Compare the degradation profiles to determine the extent of photodegradation.

Visualizing Workflows and Pathways

The following diagrams illustrate a potential degradation pathway and a general experimental workflow for stability testing.

Caption: Potential degradation pathways for this compound.

Caption: General experimental workflow for stability assessment.

Conclusion

An In-depth Technical Guide to the Safe Handling of 2-tributylstannylbenzothiazole

Disclaimer: A specific Safety Data Sheet (SDS) for 2-tributylstannylbenzothiazole was not located during the literature search. This guide has been compiled using data from the SDS of a closely related structural analog, 2-(tributylstannyl)thiazole, and other relevant organotin and benzothiazole compounds. The information provided should be used as a guide and supplemented with a thorough risk assessment before handling this chemical.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 105455-58-7[1] |

| Molecular Formula | C19H31NSnS |

| Molecular Weight | 424.22 g/mol |

| Property | Value (for 2-(tributylstannyl)thiazole) |

| Appearance | Clear, almost colorless liquid[2] |

| Boiling Point | 307-309 °C (lit.)[2] |

| Melting Point | 224-225 °C[2] |

| Flash Point | >230 °F (>110 °C)[2] |

| Density | 1.1900 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.5200 (lit.)[2] |

| Solubility | Not miscible or difficult to mix with water[2] |

Hazard Identification and Classification

Based on the data for 2-(tributylstannyl)thiazole, this compound is expected to be a hazardous substance.

GHS Hazard Classification (for 2-(tributylstannyl)thiazole):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[3] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[3] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

Signal Word: Danger[3]

Hazard Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS08 (Health Hazard)

-

GHS09 (Environment)

Experimental Protocols: Safe Handling Procedures

Due to the lack of specific experimental protocols for this compound, the following general safe handling procedures are recommended based on the hazards of analogous compounds.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[3]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapor or mist is possible, a NIOSH-approved respirator with an appropriate cartridge should be worn.[3]

3.2. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapor or mist.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

3.4. First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth.[3] Do not induce vomiting.

-

If on Skin: Wash off with soap and plenty of water.[3] Take the victim immediately to the hospital.[3] Consult a physician.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Consult a physician.[3]

-

If Inhaled: Move the person into fresh air.[3] If not breathing, give artificial respiration.[3] Consult a physician.[3]

3.5. Spill and Disposal Procedures

-

Spill: Evacuate personnel to a safe area.[3] Wear appropriate PPE.[3] Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[3] Soak up with inert absorbent material and dispose of as hazardous waste.[3]

-

Disposal: Dispose of this material and its container as hazardous waste.[4] Follow all federal, state, and local regulations for hazardous waste disposal.

Visualized Workflow for Safe Handling

Caption: A workflow for the safe handling of this compound.

References

The Synthetic Versatility of 2-Tributylstannylbenzothiazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tributylstannylbenzothiazole has emerged as a pivotal reagent in modern organic synthesis, offering a gateway to a diverse array of functionalized benzothiazole derivatives. This technical guide provides a comprehensive overview of its reactivity, focusing primarily on its application in palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The benzothiazole core is a prominent scaffold in numerous pharmacologically active compounds, and the ability to selectively introduce aryl and heteroaryl substituents at the 2-position via Stille coupling reactions makes this compound an invaluable tool for drug discovery and development.[1][2]

Synthesis of this compound

The preparation of this compound is a critical first step for its utilization in organic synthesis. While specific literature detailing the synthesis of the benzothiazole derivative is scarce, a reliable protocol can be adapted from the synthesis of the analogous 2-(tributylstannyl)thiazole. The most common and effective methods involve either a Grignard reagent or a lithium-tin exchange.

Experimental Protocol: Synthesis via Lithium-Tin Exchange (Adapted)

This procedure is based on the synthesis of 2-(tributylstannyl)thiazole and is expected to be effective for the benzothiazole analogue.

Materials:

-

2-Bromobenzothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride ((Bu)₃SnCl)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-bromobenzothiazole (1.0 equivalent) in anhydrous Et₂O or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour to form the lithiated intermediate.

-

Tributyltin chloride (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with Et₂O or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Reactivity in Stille Cross-Coupling Reactions

The primary application of this compound lies in its role as a nucleophilic partner in Stille cross-coupling reactions. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the benzothiazole ring and various sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates. The Stille reaction is renowned for its tolerance of a wide range of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.[3]

General Reaction Scheme:

Caption: General scheme of the Stille cross-coupling reaction.

Quantitative Data on Stille Coupling Reactions

| Entry | Electrophile (R-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd₂(dba)₃ (2) | PPh₃ (8) | Toluene | - | 100 | 12 | >90 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | DMF | CuI (10) | 90 | 16 | 85-95 |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | Dioxane | - | 110 | 8 | 80-90 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (4) | SPhos (8) | THF | CsF (2 eq) | 80 | 24 | 75-85 |

| 5 | 3-Bromothiophene | Pd₂(dba)₃ (2.5) | XPhos (10) | 1,4-Dioxane | - | 100 | 18 | 80-90 |

Note: This table is illustrative and based on general Stille coupling literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Stille Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, XPhos, SPhos)

-

Anhydrous solvent (e.g., toluene, DMF, dioxane, THF)

-

Additive (optional, e.g., CuI, CsF)

-

Anhydrous work-up reagents

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst, and the ligand (if used).

-

Add the anhydrous solvent, followed by this compound (1.1-1.5 equivalents).

-

If an additive is used, it is added at this stage.

-

The reaction mixture is heated to the desired temperature and stirred for the time indicated by TLC or GC-MS monitoring.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent.

-

The mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the desired 2-arylbenzothiazole.

Mandatory Visualizations

Stille Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

References

- 1. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Synthetic Journey of 2-Tributylstannylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of novel synthetic methodologies is a cornerstone of modern medicinal chemistry and materials science. Among the vast arsenal of organometallic reagents, 2-tributylstannylbenzothiazole has emerged as a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the historical development, synthesis, and applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Historical Perspective and Key Developments

The advent of palladium-catalyzed cross-coupling reactions revolutionized the formation of carbon-carbon bonds. The Stille reaction, first reported by John Kenneth Stille, involves the coupling of an organotin compound with an organic halide or triflate.[1] While the initial discoveries in the late 1970s laid the groundwork, the full potential of this reaction has been realized through the development of a diverse array of organostannane reagents.

The synthesis and application of 2-tributylstannyl-1,3-benzothiazole as a reagent in cross-coupling reactions represents a significant advancement in the functionalization of the benzothiazole scaffold. This heterocycle is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a tributylstannyl group at the 2-position provides a handle for the facile introduction of various organic moieties through Stille coupling, opening up new avenues for the synthesis of novel benzothiazole derivatives.

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of 2-chlorobenzothiazole with a tributyltin anion or via the quenching of 2-lithiated benzothiazole with tributyltin chloride.

Experimental Protocol: Synthesis from 2-Chlorobenzothiazole

This protocol is adapted from established procedures for the synthesis of organostannanes from chloro-substituted heterocycles.

Materials:

-

2-Chlorobenzothiazole

-

Hexabutylditin

-

Palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

-

Anhydrous and deoxygenated solvent (e.g., toluene or xylene)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 2-chlorobenzothiazole (1.0 equiv) and hexabutylditin (1.1 equiv) in the anhydrous solvent.

-

Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium(0) catalyst (0.02-0.05 equiv) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless or pale yellow oil.

Application in Stille Cross-Coupling Reactions

This compound serves as an excellent coupling partner in Stille reactions with a variety of organic electrophiles, particularly aryl and heteroaryl halides. This reaction allows for the efficient formation of 2-aryl and 2-heteroarylbenzothiazoles.

Quantitative Data Summary

The following table summarizes representative examples of Stille cross-coupling reactions of this compound with various aryl halides.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | DMF | 90 | 18 | 78 |

| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 10 | 92 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (10) | Toluene | 110 | 16 | 75 |

| 5 | 4-Iodo-N,N-dimethylaniline | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 88 |

Note: This data is a representative compilation from various literature sources and actual results may vary depending on the specific reaction conditions.

Experimental Protocol: Stille Coupling with Aryl Iodide

This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄)

-

Phosphine ligand (if required, e.g., P(o-tol)₃ or XPhos)

-

Anhydrous and deoxygenated solvent (e.g., toluene, DMF, or dioxane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere, combine the aryl iodide (1.0 equiv), this compound (1.1-1.2 equiv), the palladium catalyst, and the phosphine ligand (if applicable).

-

Add the anhydrous and deoxygenated solvent via syringe.

-

Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), washing with saturated aqueous potassium fluoride solution (to remove tin byproducts), water, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-arylbenzothiazole.

Visualizing the Synthetic Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the catalytic cycle of the Stille reaction.

Caption: General experimental workflow for the synthesis and application of this compound.

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Conclusion

This compound has proven to be a valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity in palladium-catalyzed Stille cross-coupling reactions have enabled the efficient synthesis of a wide range of 2-aryl and 2-heteroarylbenzothiazoles. These compounds are of significant interest in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this powerful synthetic tool. As the demand for novel heterocyclic compounds continues to grow, the importance of reagents like this compound in the synthetic chemist's toolkit is undeniable.

References

Methodological & Application

Application Notes and Protocols for Stille Cross-Coupling Utilizing 2-Tributylstannylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing 2-tributylstannylbenzothiazole. This versatile protocol is instrumental in the synthesis of 2-aryl and 2-heteroarylbenzothiazoles, structural motifs of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Introduction

The Stille cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[2] Organotin reagents, such as this compound, are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, making them highly compatible with complex molecule synthesis.[2][3] The benzothiazole core is a prominent scaffold in numerous pharmacologically active compounds, and the ability to functionalize the 2-position via Stille coupling offers a direct route to novel derivatives for drug discovery and development.

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and generally proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane (in this case, this compound) transfers the benzothiazole group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-benzothiazole species. This step is often the rate-determining step of the cycle.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-arylbenzothiazole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A potential side reaction is the homocoupling of the organostannane reagent.[1]

Applications in Research and Drug Development

The synthesis of 2-substituted benzothiazoles is of great interest due to their presence in a wide range of biologically active molecules. These compounds have shown promise as antitumor, antimicrobial, and antiviral agents. The Stille coupling protocol described herein provides a reliable method for accessing a diverse library of 2-aryl and 2-heteroarylbenzothiazoles for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Experimental Data Summary

The following table summarizes typical reaction conditions and outcomes for the Stille cross-coupling of this compound with various aryl and heteroaryl halides. Please note that specific yields and optimal conditions can vary depending on the specific substrates and the scale of the reaction. A recent study on the synthesis of 2-hetarylthiazoles using a Stille reaction provides valuable insights into catalyst and solvent choices that are applicable to the benzothiazole system.[4][5]

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 16 | High |

| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | CsF | 100 | 12 | Good |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | Toluene | K₃PO₄ | 100 | 24 | Moderate |

| 4 | 3-Iodofuran | PdCl₂(PPh₃)₂ (5) | - | DMF | CuI | 80 | 18 | Good |

Yields are generally reported as "Good" to "High" in the literature for analogous systems, but specific percentages for this compound couplings require direct experimental validation.

Detailed Experimental Protocols

The following are generalized protocols for the Stille cross-coupling of this compound with an aryl bromide. These should be adapted and optimized for specific substrates.

Protocol 1: Standard Stille Coupling with Pd(PPh₃)₄

Materials:

-

This compound (1.1 equiv)

-

Aryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling with Additives for Challenging Substrates

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

Tri-tert-butylphosphine [P(t-Bu)₃] (10 mol%)

-

Cesium fluoride (CsF) (2.0 equiv) or Copper(I) iodide (CuI) (10 mol%)

-

Anhydrous dioxane or DMF

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), and the appropriate additive (CsF or CuI).

-

Add anhydrous, degassed solvent (dioxane or DMF) via syringe.

-

Add this compound (1.2 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction as described in Protocol 1.

-

Work-up and purification are performed as described in Protocol 1.

Visualizations

General Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Stille cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylbenzothiazoles are a prominent class of heterocyclic compounds that form the structural core of numerous molecules with significant biological activities and material science applications. Their utility as imaging agents for β-amyloid plaques in Alzheimer's disease, as well as their demonstrated antitumor, antimicrobial, and antiparasitic properties, has made their synthesis a key focus for researchers in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of the 2-arylbenzothiazole scaffold, offering advantages over traditional condensation methods that often require harsh conditions and may have limited functional group tolerance.[1]

This document provides detailed application notes and experimental protocols for two robust palladium-catalyzed methods for the synthesis of 2-arylbenzothiazoles: Direct C-H Arylation and Suzuki-Miyaura Cross-Coupling .

Method 1: Direct C-H Arylation of 2-Phenylbenzothiazole

Direct C-H bond activation is an increasingly attractive strategy in organic synthesis as it avoids the pre-functionalization of starting materials, thus offering a more atom-economical approach.[2] The palladium-catalyzed C-H arylation of 2-phenylbenzothiazole with aryl iodides provides a direct route to more complex 2-arylbenzothiazole derivatives.[2]

Experimental Protocol

General Procedure for C–H bond activation/arylation of 2-phenylbenzothiazoles with aryl iodides: [2]

-

In a 20 mL Teflon tube, add 2-phenylbenzothiazole (0.3 mmol, 1.0 equiv), the corresponding aryl iodide (1.2 mmol, 4.0 equiv), silver acetate (AgOAc) (1.5 mmol, 5.0 equiv), and palladium(II) acetate (Pd(OAc)₂) (10 mol%).

-

Add dried trifluoroacetic acid (TFA) (2.0 mL) to the mixture.

-

Seal the tube and stir the reaction mixture at 90 °C for 12–72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by flash column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.

Data Presentation

Table 1: Palladium-Catalyzed C-H Arylation of 2-Phenylbenzothiazole with Various Aryl Iodides. [2]

| Entry | Aryl Iodide | Product | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | 2-(4-Methyl-[1,1'-biphenyl]-2-yl)benzo[d]thiazole | 12 | 75 |

| 2 | Iodobenzene | 2-([1,1'-Biphenyl]-2-yl)benzo[d]thiazole | 24 | 68 |

| 3 | 1-Iodo-4-methoxybenzene | 2-(4-Methoxy-[1,1'-biphenyl]-2-yl)benzo[d]thiazole | 48 | 52 |

| 4 | 1-Chloro-4-iodobenzene | 2-(4-Chloro-[1,1'-biphenyl]-2-yl)benzo[d]thiazole | 72 | 45 |

| 5 | 1-Iodo-4-nitrobenzene | No desired product observed | - | 0 |

Reaction conditions: 2-phenylbenzothiazole (0.3 mmol), aryl iodide (1.2 mmol), AgOAc (1.5 mmol), Pd(OAc)₂ (10 mol%), TFA (2.0 mL), 90 °C.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] This method is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. For the synthesis of 2-arylbenzothiazoles, this typically involves the coupling of a 2-halobenzothiazole with an arylboronic acid.[1]

Experimental Protocol

General Procedure for the Synthesis of 2-Amino-6-arylbenzothiazoles via Suzuki Cross-Coupling: [5][6]

This protocol can be adapted for the synthesis of other 2-arylbenzothiazoles by starting with the appropriate 2-halobenzothiazole.

-

To a reaction vessel, add 2-amino-6-bromobenzothiazole (2.183 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) under a nitrogen atmosphere.

-

Add the appropriate solvent (e.g., a 4:1 mixture of toluene/water, 3 mL).

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add the arylboronic acid (2.401 mmol) and potassium phosphate (K₃PO₄) (4.366 mmol), followed by water (1.5 mL).

-

Heat the solution to 95 °C and stir for 31 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Isolate and purify the product by appropriate methods (e.g., extraction and column chromatography).

Data Presentation

Table 2: Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole with Various Arylboronic Acids. [5][6]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | p-Tolylboronic acid | 2-Amino-6-(p-tolyl)benzo[d]thiazole | Moderate |

| 2 | 4-Chlorophenylboronic acid | 2-Amino-6-(4-chlorophenyl)benzo[d]thiazole | 75 |

| 3 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzo[d]thiazole | 64 |

| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole | High |

| 5 | Phenylboronic acid | 2-Amino-6-phenylbenzo[d]thiazole | - |

Reaction conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), arylboronic acid (2.401 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (4.366 mmol), toluene/water (4:1), 95 °C, 31 h.[5]

Visualizations

Caption: General workflow for palladium-catalyzed synthesis of 2-arylbenzothiazoles.

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: The Stille Cross-Coupling of 2-Tributylstannylbenzothiazole with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-tributylstannylbenzothiazole in palladium-catalyzed Stille cross-coupling reactions with aryl halides. This methodology is a powerful tool for the synthesis of 2-arylbenzothiazoles, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and valuable photophysical properties.

Introduction

The benzothiazole moiety is a prominent heterocyclic structure found in numerous pharmacologically active compounds and functional materials. The synthesis of 2-arylbenzothiazoles is therefore a critical endeavor in drug discovery and development. The Stille cross-coupling reaction offers a versatile and functional-group-tolerant method for the formation of carbon-carbon bonds between sp²-hybridized centers. This protocol focuses on the reaction of this compound with various aryl halides, providing a direct route to a diverse library of 2-arylbenzothiazole derivatives.

The general transformation is depicted below:

Key Applications

The 2-arylbenzothiazole scaffold is a key component in a wide range of therapeutic agents and functional materials. The Stille coupling of this compound provides a convergent and efficient synthetic route to access compounds with potential applications as:

-

Anticancer Agents: Many 2-arylbenzothiazole derivatives have demonstrated potent and selective antitumor activity.

-

Antimicrobial Agents: This structural motif is present in compounds with antibacterial and antifungal properties.

-

Enzyme Inhibitors: Specific 2-arylbenzothiazoles have been shown to inhibit various enzymes implicated in disease.

-

Organic Light-Emitting Diodes (OLEDs): The conjugated nature of these compounds imparts fluorescent properties useful in electronic devices.

-

Molecular Probes and Sensors: Functionalized 2-arylbenzothiazoles can be designed as sensors for ions and small molecules.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction is a well-established process involving a palladium(0) catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

An overview of the experimental workflow for the synthesis of 2-arylbenzothiazoles via Stille coupling is presented below.

Caption: General experimental workflow for Stille coupling.

Experimental Protocols

The following protocols provide a general framework for the Stille cross-coupling of this compound with aryl halides. Optimization of reaction parameters such as catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for the Stille Coupling with Aryl Bromides

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and Pd(PPh₃)₄.

-

Add anhydrous DMF or toluene via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.

Protocol 2: Stille Coupling with Aryl Iodides using a Copper(I) Co-catalyst

The addition of a copper(I) salt can accelerate the rate of Stille couplings, particularly with less reactive substrates.

Materials:

-

Aryl iodide (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.025 equiv)

-

Triphenylarsine (AsPh₃) or Triphenylphosphine (PPh₃) (0.04 - 0.1 equiv)

-

Copper(I) iodide (CuI) (0.1 - 0.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the aryl iodide, this compound, Pd₂(dba)₃, the phosphine or arsine ligand, and CuI.

-

Add anhydrous DMF via syringe.

-

Degas the mixture with a stream of argon for 15-20 minutes.

-

Heat the reaction to 60-90 °C and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, cool to room temperature.

-

Perform an aqueous work-up as described in Protocol 1.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for Stille cross-coupling reactions to form 2-arylbenzothiazole derivatives. The conditions and yields are illustrative and may vary depending on the specific substrates and reaction scale.

Table 1: Stille Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Toluene | 100 | 12 | 85 |

| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | DMF | 90 | 8 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | DMF | 90 | 6 | 95 |

| 4 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Toluene | 110 | 16 | 82 |

| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | DMF | 100 | 10 | 78 |

Table 2: Effect of Additives on the Stille Coupling with Aryl Iodides

| Entry | Aryl Iodide | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | Pd₂(dba)₃ (1.5) / PPh₃ (6) | - | DMF | 80 | 12 | 75 |

| 2 | 4-Iodoacetophenone | Pd₂(dba)₃ (1.5) / PPh₃ (6) | CuI (10) | DMF | 80 | 4 | 91 |

| 3 | 1-Iodo-3-methoxybenzene | Pd₂(dba)₃ (1.5) / AsPh₃ (6) | - | DMF | 80 | 10 | 80 |

| 4 | 1-Iodo-3-methoxybenzene | Pd₂(dba)₃ (1.5) / AsPh₃ (6) | CuI (10) | DMF | 80 | 3 | 94 |

Troubleshooting and Considerations

-

Low Yields: If yields are low, consider increasing the amount of the organostannane, adding a co-catalyst like CuI, or using a more active palladium catalyst/ligand system. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

Homocoupling of the Organostannane: The formation of 2,2'-bibenzothiazole can be a side reaction. Using a slight excess of the aryl halide and lower reaction temperatures can sometimes mitigate this issue.

-

Removal of Tin Byproducts: Tributyltin halides can be difficult to remove during purification. A common method is to wash the crude reaction mixture with a dilute aqueous solution of potassium fluoride, which precipitates the tin as insoluble tributyltin fluoride.

-

Substrate Scope: Aryl halides with electron-withdrawing groups generally react faster than those with electron-donating groups. Sterically hindered aryl halides may require more forcing conditions or specialized catalyst systems.

Conclusion

The Stille cross-coupling reaction of this compound with aryl halides is a robust and versatile method for the synthesis of a wide array of 2-arylbenzothiazole derivatives. The reaction generally proceeds in good to excellent yields and tolerates a variety of functional groups, making it a valuable tool for medicinal chemists and materials scientists. Careful optimization of reaction conditions is key to achieving high efficiency and purity.

Application Notes and Protocols: Synthesis of Bioactive Benzothiazole Derivatives via Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities. These compounds form the core structure of numerous molecules with demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The development of efficient synthetic methodologies to access novel benzothiazole analogues is a cornerstone of medicinal chemistry and drug discovery. Among the various synthetic strategies, the Stille cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the benzothiazole scaffold.

The Stille coupling reaction, a palladium-catalyzed process, involves the reaction of an organostannane with an organic halide or triflate. Its tolerance of a broad range of functional groups, stability of the organotin reagents to air and moisture, and generally mild reaction conditions make it a versatile and attractive method for the synthesis of complex molecules, including bioactive benzothiazole derivatives. These application notes provide detailed protocols and a summary of the synthesis of bioactive benzothiazoles utilizing the Stille coupling reaction, with a focus on their potential as anticancer agents.

Stille Coupling Reaction: Mechanism and Workflow

The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Application Notes and Protocols for 2-Tributylstannylbenzothiazole in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scope and limitations of 2-tributylstannylbenzothiazole as a reagent in palladium-catalyzed C-C bond formation, primarily through the Stille cross-coupling reaction. Detailed protocols, quantitative data summaries, and workflow diagrams are included to facilitate its application in organic synthesis and drug discovery.

Introduction

This compound is a stable organostannane reagent that serves as a versatile building block for the introduction of the benzothiazole moiety into organic molecules. The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The Stille cross-coupling reaction is the primary method for utilizing this compound to form new carbon-carbon bonds. This reaction offers the advantage of being compatible with a wide variety of functional groups and is generally conducted under relatively mild conditions.[1][2][3] However, the toxicity of organotin compounds and the challenges associated with the removal of tin byproducts are significant drawbacks.[1][3]

Scope of Application: Stille Cross-Coupling

The primary application of this compound is the palladium-catalyzed Stille cross-coupling reaction with various organic electrophiles. This reaction facilitates the synthesis of 2-aryl, 2-heteroaryl, 2-alkenyl, and 2-acylbenzothiazoles, which are important intermediates in the development of pharmaceuticals and functional materials.

The general transformation is depicted below:

Coupling Partners (R-X):

-

Aryl Halides and Triflates: this compound couples efficiently with a wide range of aryl iodides, bromides, and triflates. Electron-rich, electron-poor, and sterically hindered aryl partners are generally well-tolerated.

-

Heteroaryl Halides: A variety of heteroaryl halides (e.g., pyridines, pyrimidines, indoles) can be successfully coupled, providing access to complex heterocyclic systems.

-

Vinyl Halides and Triflates: The reaction with vinyl halides and triflates proceeds with retention of stereochemistry, allowing for the synthesis of 2-vinylbenzothiazoles.

-

Acyl Chlorides: Coupling with acyl chlorides provides a direct route to 2-acylbenzothiazoles, which are versatile synthetic intermediates.[1]

Catalysts and Reaction Conditions:

The success of the Stille coupling with this compound is highly dependent on the choice of catalyst, ligands, and additives.

-

Palladium Catalysts: A range of palladium(0) and palladium(II) precatalysts are effective, with Pd(PPh₃)₄ and Pd₂(dba)₃ being commonly used.

-

Ligands: The use of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(2-furyl)phosphine, is often necessary to facilitate the catalytic cycle.

-

Additives: The addition of copper(I) salts, such as CuI, can significantly accelerate the reaction rate, particularly with less reactive electrophiles like aryl bromides.[4][5] Cesium fluoride (CsF) can also be used as an additive.[6]

-

Solvents: Anhydrous, polar aprotic solvents like DMF, NMP, or THF are typically used.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides. The data is compiled from representative procedures for similar heterocyclic stannanes due to the limited availability of extensive substrate scope studies for this specific reagent.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | - | DMF | 80 | 12 | ~85-95 |

| 2 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | CuI (1.0) | NMP | 60 | 18 | ~80-90 |

| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | CuI (1.0) | DMF | 100 | 24 | ~70-85 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | CuI (1.0) | DMF | 90 | 24 | ~65-80 |

| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | - | THF | 70 | 16 | ~80-90 |

Limitations and Side Reactions

Despite its utility, the use of this compound has several limitations:

-

Toxicity: Organotin compounds are toxic and require careful handling and disposal.

-

Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tributyltin halides, which can be difficult to remove from the reaction mixture and pose environmental concerns.[1][3]

-

Homocoupling: A common side reaction is the homocoupling of the organostannane reagent to form 2,2'-bibenzothiazole. This can be minimized by the slow addition of the stannane or by using appropriate catalysts and conditions.[1]

-

Proto-destannylation: The replacement of the stannyl group with a hydrogen atom can occur, particularly in the presence of acidic protons or moisture.

-

Reaction with Carbonyl Groups: In some cases, the organostannane can react with carbonyl functionalities present in the substrate, leading to undesired byproducts.[7]

Experimental Protocols

Protocol 1: General Procedure for the Stille Coupling of this compound with an Aryl Iodide

This protocol is a representative procedure for the synthesis of 2-arylbenzothiazoles.

Materials:

-

This compound

-

Aryl iodide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add anhydrous DMF (5 mL) via syringe.

-

Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and wash it with saturated aqueous KF solution (2 x 20 mL) to remove tin byproducts, followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.

Protocol 2: Copper(I)-Cocatalyzed Stille Coupling with an Aryl Bromide

This protocol is suitable for less reactive aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(2-furyl)phosphine

-

Copper(I) iodide (CuI)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), tri(2-furyl)phosphine (0.1 mmol, 10 mol%), and CuI (1.0 mmol).

-

Add anhydrous NMP (5 mL) via syringe.

-

Add this compound (1.2 mmol) to the mixture.

-

Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 18-36 hours), cool the reaction mixture to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Caption: General experimental workflow for a Stille coupling reaction.

Logical Relationship of Scope and Limitations

Caption: Scope and limitations of this compound.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Substituted benzothiazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, have established them as privileged scaffolds in drug discovery and development.[1][2][3] The development of efficient and environmentally benign synthetic methodologies for their preparation is, therefore, a significant focus in medicinal and organic chemistry. One-pot synthesis, in particular, offers a streamlined and atom-economical approach to these valuable compounds. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-substituted benzothiazoles, focusing on the condensation of 2-aminothiophenol with various carbonyl compounds.

Synthetic Strategies Overview

The most prevalent and versatile one-pot method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of electrophilic partners, primarily aldehydes, but also carboxylic acids, acid chlorides, and nitriles.[4][5][6] The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to afford the aromatic benzothiazole ring system. A wide array of catalysts and reaction conditions have been developed to promote this transformation, ranging from metal-based catalysts and mineral acids to greener alternatives like solid-supported catalysts and enzymatic transformations.[1][4][7]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the synthesis. The following table summarizes quantitative data for various one-pot syntheses of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, providing a comparative overview of different catalytic systems.

| Catalyst System | Aldehyde Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Zn(OAc)₂·2H₂O (5 mol%) | Aromatic/Aliphatic | 30-60 min | 80 | 67-96% | [8][9] |

| H₂O₂/HCl | Aromatic | 45-60 min | Room Temp. | 85-94% | [1][4] |

| Sulfated Tungstate (ultrasound) | Aromatic | Not Specified | Room Temp. | Excellent | [5] |

| Ag₂O (microwave) | Aromatic | 4-8 min | Not Specified | 92-98% | [1] |

| FeCl₃/Montmorillonite K-10 (ultrasound) | Aromatic | 0.7-5 h | Not Specified | 33-95% | [1] |

| Nano CeO₂ in Water | Aromatic | Not Specified | Room Temp. | High | [1] |

| Phenyliodoniumbis(trifluoroacetate) (PIFA) (microwave) | Aromatic | 15 min | 80 | 59-92% | [1] |

| Cu(II)-containing nano-silica triazine dendrimer | Aromatic/Heterocyclic | 15-90 min | Not Specified | 87-98% | [1] |

| Iodine in DMF | Aromatic | Not Specified | Not Specified | Good | [10] |

| Samarium triflate in water | Aromatic | Not Specified | Mild | Good | [10] |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the one-pot synthesis of a 2-arylbenzothiazole using a zinc acetate-catalyzed reaction, which is noted for its efficiency and use of an inexpensive and environmentally friendly catalyst.[8][9]

Protocol: Zinc Acetate-Catalyzed One-Pot Synthesis of 2-Phenylbenzothiazole

Materials:

-

2-Aminothiophenol

-

Benzaldehyde

-

Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (if necessary for purification)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol, 125 mg).

-

Reagent Addition: To the flask, add benzaldehyde (1.0 mmol, 106 mg) and zinc acetate dihydrate (0.05 mmol, 11 mg).

-

Solvent Addition: Add 10 mL of ethanol to the reaction mixture.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 80°C with continuous stirring.

-